4,5-Dichloro-2-nitrobenzaldehyde
Overview
Description
4,5-Dichloro-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2NO3 . It has a molecular weight of 220.01 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3Cl2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H . The InChI key is UDZBIAFPVQJADQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored at temperatures between 2-8°C in an inert atmosphere .Scientific Research Applications
Synthesis and Catalysis
4,5-Dichloro-2-nitrobenzaldehyde is involved in various synthesis and catalysis processes. It's used in the preparation of dihydropyridines through condensation with ethyl cyanoacetate, facilitated by alkaline carbons acting as catalysts. This method, considered "green" and "clean," avoids solvents and can be extended to prepare other intermediates with medical applications, demonstrating the compound's role in pharmaceutical development (Perozo-Rondón et al., 2006).
Photochemistry
In photochemistry, 2-nitrobenzaldehyde, a structurally related compound, is recognized for its sensitivity and robustness as a photochemically reactive actinometer. This compound's photochemical properties have been extensively studied in both solution and ice, highlighting its utility in measuring light absorbance and photochemical reactions, which could infer potential applications for this compound in similar fields (Galbavy et al., 2010).
Crystallography and Molecular Structure Analysis
This compound-related compounds have been subject to crystallographic studies to understand their molecular structures better. For instance, the structure of α,α-Diacetoxy-2,4-dichloro-5-nitrobenzaldehyde was analyzed through single-crystal X-ray analysis, revealing details about the molecule's orientation and geometry (Huang et al., 1996).
Chemical Actinometry
2-Nitrobenzaldehyde, similar in structure to this compound, serves as a chemical actinometer for assessing the effectiveness of light in photochemical processes. This application is crucial in laboratories to measure and calibrate light intensity during photochemical reactions, hinting at possible uses for this compound in this domain (Galbavy et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway .
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution and oxidation . The nitro group on the benzene ring can undergo reduction to form an amine group . This reaction is often used in the synthesis of various organic compounds .
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests it could influence a variety of biochemical processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could influence the action, efficacy, and stability of 4,5-Dichloro-2-nitrobenzaldehyde. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability .
Properties
IUPAC Name |
4,5-dichloro-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZBIAFPVQJADQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372764 | |
Record name | 4,5-dichloro-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56990-04-6 | |
Record name | 4,5-Dichloro-2-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56990-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-dichloro-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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